molecular formula C12H12N4 B3041809 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-37-3

2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B3041809
CAS No.: 372198-37-3
M. Wt: 212.25 g/mol
InChI Key: FLABUTFVIDAMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 6 and a pyrazole ring at position 2. This scaffold is notable for its structural versatility and pharmacological relevance. A crystal structure of this compound bound to catechol O-methyltransferase (COMT) reveals its binding mode, where the pyrazole and dimethyl groups contribute to hydrophobic interactions with the enzyme’s active site . The compound’s structural features align with the broader imidazo[1,2-a]pyridine family, which is recognized for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-4-11-14-9(2)12(16(11)7-8)10-5-6-13-15-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLABUTFVIDAMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C3=CC=NN3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with 3-(1H-pyrazol-3-yl)amine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

COMT Inhibition

A significant application of 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is its role as a COMT inhibitor . COMT is an enzyme involved in the metabolism of catecholamines, and its inhibition can have therapeutic implications for conditions such as Parkinson's disease and schizophrenia.

Case Study: Crystal Structure Analysis

A study published in the Journal of Medicinal Chemistry reported the crystal structure of COMT in complex with this compound. The research utilized fragment screening to identify nonphenolic inhibitors targeting the S-adenosyl-l-methionine (SAM) pocket of COMT. The findings indicated that modifications to the compound led to potent lead compounds with low nanomolar activity against COMT, suggesting potential for drug development aimed at enhancing levodopa therapy in Parkinson's patients or treating schizophrenia .

PropertyValue
Enzyme TargetCatechol O-methyltransferase
ActivityLow nanomolar potency
Therapeutic ImplicationsParkinson's disease, schizophrenia

Neurotransmitter Modulation

Inhibition of COMT by this compound can enhance the levels of neurotransmitters such as dopamine and norepinephrine by preventing their breakdown. This modulation can be crucial in treating neurodegenerative disorders where these neurotransmitters are deficient.

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this compound, indicating that specific modifications can significantly enhance its inhibitory potency against COMT. The study emphasized that small structural changes could yield compounds with improved pharmacological profiles, facilitating further development into therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Substituents and Associated Activities

Compound Name Substituents Biological Activity (IC₅₀/LC₅₀) Reference
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine 2,6-dimethyl; 3-pyrazole COMT inhibition (structural binding)
2a (from ) Unsubstituted imidazo[1,2-a]pyridine AChE IC₅₀: 12.3 µM; BChE IC₅₀: 18.7 µM
2f (from ) 3-Cl substituent AChE IC₅₀: 8.4 µM; BChE IC₅₀: 14.2 µM
LASSBio-1749 (from ) Imidazo[1,2-a]pyridine-N-glycinyl-hydrazone TNF-α inhibition (potency comparable to SB-203580)
[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine 6-iodo; 4-pyrazole-phenyl High-purity API intermediate
  • Electron-Donating vs. Withdrawing Groups : The methyl groups in this compound (electron-donating) contrast with chloro-substituted derivatives (e.g., 2f), which exhibit stronger cholinesterase inhibition due to enhanced electrophilicity .
  • Pyrazole Modifications : Replacement of the pyrazole with bulkier groups (e.g., iodophenyl in ) improves target selectivity in radioimaging applications but may reduce metabolic stability .

Anticancer Activity and Mechanism

Derivatives of this compound, such as pyrazoline-linked analogs, inhibit STAT3 phosphorylation in breast cancer cells (IC₅₀: 0.8–2.1 µM) . Comparatively, gold(III) complexes of imidazo[1,2-a]pyridines demonstrate superior cytotoxicity (LC₅₀: 5.12–7.94 µg/mL) over their parent ligands (LC₅₀: 20.07–27.82 µg/mL), suggesting metal coordination enhances bioactivity .

Biological Activity

2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused bicyclic structure containing nitrogen atoms. The specific configuration of the pyrazole group contributes to its biological activity.

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, compounds derived from this scaffold have demonstrated inhibition of Aurora-A kinase, a target implicated in cancer cell proliferation. One study reported an IC50 value as low as 0.16 µM against Aurora-A kinase .

Antimicrobial Activity
The compound exhibits antimicrobial properties against both bacterial and fungal strains. In vitro assays have indicated moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . This makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. It has shown potential in inhibiting pro-inflammatory cytokines in various models, suggesting a possible role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine framework can enhance potency and selectivity. For example:

PositionModification TypeEffect on Activity
C7Alkyl substitutionIncreased potency against Aurora kinases
N1Aromatic ring additionImproved binding affinity to target enzymes

The development of derivatives with specific substitutions has led to enhanced selectivity for certain biological targets while reducing off-target effects.

Case Studies

Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of various derivatives of this compound on A549 lung cancer cells. The most potent derivative displayed an IC50 value of 49.85 µM, indicating significant growth inhibition and apoptosis induction .

Study 2: Inhibition of Aurora Kinases
Another research focused on the compound's ability to inhibit Aurora kinases. The study utilized molecular docking techniques alongside experimental assays to confirm that certain derivatives bind effectively to the active site of Aurora-A kinase, leading to cell cycle arrest in cancer cells .

Q & A

Q. Mechanistic Studies

  • Radical Pathways : Initiated by peroxides or light, these proceed via single-electron transfer (SET) to generate aryl radicals, which couple with imidazo[1,2-a]pyridines. For example, C-3 sulfenylation uses elemental sulfur and halides under Cu catalysis .
  • Electrophilic Substitution : Lewis acids (e.g., AlCl₃) polarize the C-3 position, facilitating electrophilic attack by acyl groups .
    Key Differences :
  • Regioselectivity : Radical methods often require directing groups, while electrophilic substitution inherently targets C-3.
  • Byproduct Formation : Radical reactions may produce regioisomers unless controlled by steric/electronic factors .

How can researchers reconcile discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Research Design Considerations
Discrepancies arise from variations in:

  • Assay Conditions : For example, MIC values differ between solid-state diffusion and liquid microdilution methods due to compound solubility .
  • Cell Lines/Targets : COX-2 inhibition varies with isoform expression levels across cell models .
    Best Practices :
  • Standardized Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing).
  • Orthogonal Validation : Confirm hits using multiple assays (e.g., enzymatic + cellular).
  • Metadata Reporting : Include detailed experimental conditions (e.g., pH, serum content) to enable cross-study comparisons .

Q. Tables for Key Data

Functionalization Method Catalyst Yield (%) Key Application Reference
Friedel-Crafts AcylationAlCl₃85–92GABA receptor ligands
Radical SulfenylationCuI70–78Antimicrobial candidates
Petasis-like ReactionNone75–88Kinase inhibitor scaffolds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.